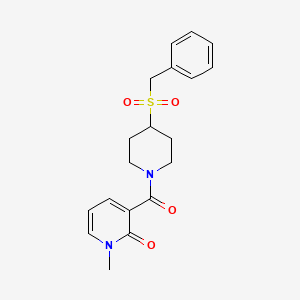
2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide, also known as FLEB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and cancer cell growth.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the growth and migration of cancer cells, and inhibit the formation of new blood vessels. 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and signaling pathways, which can provide insight into the mechanisms of various biological processes. However, one limitation of using 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide in lab experiments is its potential toxicity, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for the study of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide for therapeutic use.
Méthodes De Synthèse
2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine to form 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide. The second step involves the purification of the resulting product using column chromatography.
Applications De Recherche Scientifique
2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. 2,5-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has also been studied for its potential as a treatment for diseases such as arthritis, cancer, and diabetic retinopathy.
Propriétés
IUPAC Name |
2,5-diethoxy-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO5S/c1-3-23-16-9-10-17(24-4-2)18(13-16)26(21,22)20-11-12-25-15-7-5-14(19)6-8-15/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSTQNKNHGUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3000914.png)




![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B3000921.png)


![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)



![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)
